Welcome to the BenchChem Online Store!
molecular formula C8H18O B196114 Di-tert-butyl ether CAS No. 6163-66-2

Di-tert-butyl ether

Cat. No. B196114
M. Wt: 130.23 g/mol
InChI Key: AQEFLFZSWDEAIP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US06297180B1

Procedure details

300 mmoles of t-butanol, 100 mmoles of 1-hexanol and 2.5 g of Ti-Si-catalyst powder are stirred in a 100 ml autoclave at a pressure of 40 bar N2 and a temperature of 150° C. over a period of 17 h, 17% of n hexanol were converted into hexyl t-butyl ether with a selectivity of 90%.
Quantity
300 mmol
Type
reactant
Reaction Step One
Quantity
100 mmol
Type
reactant
Reaction Step One
[Compound]
Name
Ti Si
Quantity
2.5 g
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
[C:1]([OH:5])([CH3:4])([CH3:3])[CH3:2].C(O)CCCCC.N#N.[C:15](OCCCCCC)([CH3:18])([CH3:17])[CH3:16]>>[C:1]([O:5][C:15]([CH3:18])([CH3:17])[CH3:16])([CH3:4])([CH3:3])[CH3:2]

Inputs

Step One
Name
Quantity
300 mmol
Type
reactant
Smiles
C(C)(C)(C)O
Name
Quantity
100 mmol
Type
reactant
Smiles
C(CCCCC)O
Name
Ti Si
Quantity
2.5 g
Type
reactant
Smiles
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
N#N
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(CCCCC)O
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C)(C)(C)OCCCCCC

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Details
Reaction Time
17 h
Name
Type
Smiles
C(C)(C)(C)OC(C)(C)C

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
© Copyright 2024 BenchChem. All Rights Reserved.